molecular formula C9H15NO3S B3089376 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid CAS No. 119238-52-7

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3089376
CAS No.: 119238-52-7
M. Wt: 217.29 g/mol
InChI Key: FAKRSMQSSFJEIM-RNFRBKRXSA-N
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Description

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as captopril, is a first-generation angiotensin-converting enzyme (ACE) inhibitor. Its IUPAC name is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, with a molecular formula of C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . Captopril competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure .

Key structural features include:

  • A pyrrolidine ring with a carboxylic acid group at position 2.
  • A sulfhydryl (-SH) group at position 3 of the propanoyl side chain, critical for binding to the zinc ion in ACE .
  • A methyl group at position 2 of the propanoyl moiety, enhancing stereochemical specificity .

Captopril exhibits pH-dependent stability, remaining intact at pH 1.2 (simulating gastric conditions) but undergoing oxidative degradation at higher pH levels, primarily at the sulfhydryl group . It is frequently combined with hydrochlorothiazide (HCZ) in formulations like Capozide for synergistic antihypertensive effects .

Properties

CAS No.

119238-52-7

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1

InChI Key

FAKRSMQSSFJEIM-RNFRBKRXSA-N

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves the reaction of L-proline with 2-methyl-3-sulfanylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Captopril and Analogues
Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Pharmacological Class
Captopril C₉H₁₅NO₃S Sulfhydryl, carboxylic acid, pyrrolidine 217.29 ACE inhibitor
Acetylcaptopril Hydrate C₁₁H₁₇NO₄S Acetylsulfanyl, carboxylic acid 259.32 Prodrug/ACE derivative
1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid C₉H₁₅NO₃ Carboxylic acid, pyrrolidine 185.22 Structural analogue (inactive)
Hydrochlorothiazide (HCZ) C₇H₈ClN₃O₄S₂ Benzothiadiazine, sulfonamide 297.72 Thiazide diuretic
Key Observations:
  • Acetylcaptopril Hydrate : The acetylation of the sulfhydryl group improves oxidative stability but reduces ACE binding affinity unless metabolized to free captopril .
  • 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid: Lacks the sulfhydryl group, rendering it pharmacologically inactive as an ACE inhibitor .
  • Hydrochlorothiazide (HCZ) : Structurally distinct (benzothiadiazine sulfonamide) but often combined with captopril to enhance antihypertensive efficacy via complementary mechanisms .

Pharmacological and Stability Profiles

Table 2: Pharmacological and Stability Comparisons
Compound Mechanism of Action Stability Issues Bioactivity (Representative Data)
Captopril Competitive ACE inhibition Oxidative degradation at pH > 2 IC₅₀ for ACE: 1.7 nM
Acetylcaptopril Prodrug (requires deacetylation) Enhanced stability due to acetylated -SH Lower ACE inhibition unless metabolized
HCZ Inhibits Na⁺/Cl⁻ symporter in kidneys Stable under standard conditions Diuretic effect at 25–50 mg/day
Captopril Disulfide Inactive dimer Formed via oxidation of -SH groups Negligible ACE inhibition
Key Findings:
  • Captopril vs. Acetylcaptopril : The sulfhydryl group in captopril is essential for ACE binding but is a liability for stability. Acetylation mitigates oxidation but necessitates metabolic activation .
  • Captopril vs. HCZ : While captopril targets the renin-angiotensin system, HCZ reduces blood volume via diuresis. Their combination in Capozide (1:1 ratio) demonstrates additive effects .
  • Captopril Disulfide : The dimeric form, formed under oxidative conditions, lacks ACE inhibitory activity, highlighting the necessity of the free thiol for efficacy .

Off-Target Activities and Ecotoxicological Impact

  • Ecotoxicology : Captopril inhibits Desmodesmus subspicatus growth at 168 mg/L (EC₅₀), suggesting environmental persistence concerns .

Biological Activity

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Captopril, is a compound with significant biological activity, particularly recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into its diverse biological activities, mechanisms of action, and relevant research findings.

Overview of Captopril

  • IUPAC Name: this compound
  • CAS Number: 62571-86-2
  • Molecular Weight: 217.28 g/mol
  • Chemical Formula: C9H15NO3S
  • Structure: The compound features a pyrrolidine ring with a carboxylic acid and a thiol group, which are crucial for its biological activity.

Captopril primarily functions as an ACE inhibitor, which is pivotal in the renin-angiotensin system (RAS). By inhibiting ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This mechanism is beneficial in treating conditions such as hypertension and heart failure.

Urease Inhibition

Recent studies have highlighted Captopril's urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Captopril has been shown to act as a mixed-type inhibitor against urease derived from Jack beans, with significant implications for conditions like urease-related infections and disorders .

Biological Activities

Captopril exhibits a range of biological activities beyond its primary use as an antihypertensive agent:

  • Immunomodulatory Effects :
    • Captopril has been reported to suppress the production of pro-inflammatory cytokines such as TNF, IL-1, IL-6, and IL-12. These effects are attributed to its anti-proliferative and antioxidant properties, mediated by the presence of thiol groups in its structure .
  • Anti-inflammatory Properties :
    • The compound has demonstrated anti-inflammatory effects in various models, including schistosomiasis and autoimmune diseases like lupus and experimental autoimmune encephalomyelitis (EAE) .
  • Effects on Rheumatoid Arthritis :
    • Research indicates that Captopril may have beneficial effects in managing rheumatoid arthritis through its immunomodulatory actions .
  • Diabetes Complications :
    • Captopril has been noted for its potential to prevent complications associated with insulin-dependent diabetes mellitus, showcasing its multifaceted therapeutic profile .

In Vitro Studies

A study utilizing Jack bean urease evaluated the inhibitory potential of Captopril through various biochemical assays. The Lineweaver-Burk plot indicated that Captopril acts as a mixed-type inhibitor, with specific kinetic parameters determined through Dixon plots .

Parameter Value
KmK_mDetermined via Lineweaver-Burk analysis
VmaxV_{max}Determined via Lineweaver-Burk analysis
Inhibition TypeMixed-type

Structural Studies

High-resolution crystal structures have been utilized to understand the binding interactions between Captopril and metallo-beta-lactamases (MBLs). These studies provide insights into how structural modifications can enhance or inhibit the activity of similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves coupling the pyrrolidine-2-carboxylic acid core with a 2-methyl-3-sulfanylpropanoyl moiety via amide bond formation. Solid-phase peptide synthesis (SPPS) or solution-phase methods using carbodiimide coupling agents (e.g., EDC/HOBt) are common. Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) for the sulfhydryl group may be necessary to prevent oxidation during synthesis . Post-synthesis purification via reverse-phase HPLC or column chromatography ensures stereochemical integrity .

Q. How do the functional groups in this compound influence its physicochemical properties?

  • Methodological Answer : The sulfhydryl (-SH) group introduces redox sensitivity, requiring inert atmospheres (e.g., N₂) during handling to prevent disulfide formation. The pyrrolidine ring contributes to conformational rigidity, while the carboxylic acid enhances solubility in polar solvents. Comparative studies with analogs (e.g., trifluoromethyl-substituted pyrrolidines) suggest that electronegative substituents like -SH modulate hydrogen-bonding capacity and bioavailability .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) resolves stereochemistry. Infrared (IR) spectroscopy identifies amide (C=O, ~1650 cm⁻¹) and sulfhydryl (S-H, ~2550 cm⁻¹) stretches. X-ray crystallography may be used to validate the 3D structure, though challenges in crystal formation due to the flexible sulfide group require optimization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for amide bond formation, guiding solvent selection (e.g., DMF vs. THF) and catalyst efficiency. Reaction path search algorithms (e.g., GRRM) combined with machine learning can narrow experimental parameters (temperature, pH) to reduce trial-and-error approaches . ICReDD’s hybrid computational-experimental workflows demonstrate a 40–60% reduction in optimization time for similar heterocycles .

Q. What strategies address stereochemical inconsistencies in synthetic derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomeric excess (ee). Dynamic kinetic resolution (DKR) using palladium catalysts or enzymatic methods (e.g., lipases) improves stereoselectivity. Comparative NMR studies with diastereomeric standards (e.g., (2R,4S) vs. (2S,4R) configurations) help identify impurities .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., SPR vs. fluorescence polarization) to confirm receptor-binding affinities. Control for redox-sensitive sulfhydryl groups by testing under reducing (e.g., TCEP) vs. oxidizing conditions. Meta-analyses of structural analogs (e.g., phenylpropyl-pyrrolidines) highlight substituent-dependent activity trends .

Q. What experimental designs mitigate degradation during long-term storage?

  • Methodological Answer : Lyophilization in amber vials under argon minimizes hydrolysis and oxidation. Stability studies at 4°C vs. -20°C (monitored via LC-MS) determine optimal storage. Addition of cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) may extend shelf life .

Methodological Framework for Data Analysis

  • Comparative Analysis : Use cheminformatics tools (e.g., PubChem substructure searches) to identify analogs and benchmark properties (logP, pKa) .
  • Contradiction Resolution : Apply multivariate statistics (PCA, clustering) to isolate experimental variables (e.g., solvent polarity, catalyst loading) causing data variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

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